(2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiophene ring, an oxadiazole ring, and a piperidine ring . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. These rings introduce a degree of rigidity into the molecule, which can have significant effects on its chemical and biological properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Scientific Research Applications
Antibacterial Activity
A significant application of compounds similar to (2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is in the field of antibacterial activity. Research by (Rai et al., 2010), (Khalid et al., 2016), and (Reddy & Reddy, 2016) demonstrates that compounds with similar structures exhibit antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Cancer Cell Growth Inhibition
The compound (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, related to the compound , has been studied for its potential in inhibiting cancer cell growth. (Lefranc et al., 2013) found that this compound displayed significant in vitro growth inhibitory activity against human cancer cell lines, including glioma cell lines.
Metabotropic Glutamate Receptor Modulation
Research by (Liu et al., 2008) on ADX47273, a compound structurally similar to this compound, revealed its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). This suggests potential applications in treating schizophrenia and enhancing cognitive functions.
Structural and Molecular Docking Studies
The synthesis and molecular characterization of related compounds, as conducted by (Shahana & Yardily, 2020), provide insights into their structural properties and potential interactions with biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic applications of these compounds.
Antifungal Activity
Compounds with similar structural features have been evaluated for their antifungal properties. For instance, (Kaneria et al., 2016) and (Ashok et al., 2017) found that compounds with a similar structure displayed antimicrobial activity, including against fungal strains.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-bromophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c20-16-6-2-1-5-15(16)19(24)23-8-3-4-13(11-23)10-17-21-18(22-25-17)14-7-9-26-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGPXOAQKQNXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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